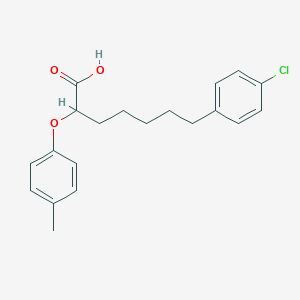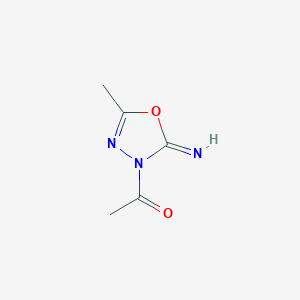
1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone, also known as IMOE, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. IMOE is a highly reactive molecule that contains a five-membered ring consisting of oxygen, nitrogen, and carbon atoms. This compound is synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone is not fully understood. However, it has been suggested that 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone may exert its biological effects through the inhibition of various enzymes such as cholinesterase and acetylcholinesterase.
Biochemische Und Physiologische Effekte
1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone has been shown to possess various biochemical and physiological effects. In vitro studies have shown that 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone possesses antifungal and antibacterial properties. 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone has also been shown to inhibit the activity of various enzymes such as cholinesterase and acetylcholinesterase. In vivo studies have shown that 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone possesses anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone in lab experiments include its high reactivity and potential applications in various fields such as medicine, agriculture, and materials science. However, the limitations of using 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone in lab experiments include its potential toxicity and the need for careful handling due to its highly reactive nature.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone. One potential direction is the development of new drugs based on the antifungal and antibacterial properties of 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone. Another potential direction is the development of new herbicides based on the herbicidal properties of 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone and its potential applications in materials science.
Synthesemethoden
1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone can be synthesized through various methods, including the reaction of 5-methyl-1,3,4-oxadiazol-2-amine with ethyl chloroformate in the presence of triethylamine. Another method involves the reaction of 5-methyl-1,3,4-oxadiazol-2-amine with ethyl chloroacetate in the presence of triethylamine. 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone can also be synthesized through the reaction of 5-methyl-1,3,4-oxadiazol-2-amine with ethyl chloroformate and subsequent hydrolysis of the resulting intermediate.
Wissenschaftliche Forschungsanwendungen
1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone has been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone has also been studied for its potential use as a biomarker for various diseases such as Alzheimer's disease. In agriculture, 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone has been shown to possess herbicidal properties, making it a potential candidate for the development of new herbicides. In materials science, 1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone has been studied for its potential use in the development of new materials such as polymers and nanomaterials.
Eigenschaften
CAS-Nummer |
127351-20-6 |
|---|---|
Produktname |
1-(2-Imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone |
Molekularformel |
C5H7N3O2 |
Molekulargewicht |
141.13 g/mol |
IUPAC-Name |
1-(2-imino-5-methyl-1,3,4-oxadiazol-3-yl)ethanone |
InChI |
InChI=1S/C5H7N3O2/c1-3-7-8(4(2)9)5(6)10-3/h6H,1-2H3 |
InChI-Schlüssel |
CABJVGINZDSCIU-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=N)O1)C(=O)C |
Kanonische SMILES |
CC1=NN(C(=N)O1)C(=O)C |
Synonyme |
1,3,4-Oxadiazol-2(3H)-imine,3-acetyl-5-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane](/img/structure/B138287.png)

![N-[2-(1H-indol-3-yl)ethyl]tricosanamide](/img/structure/B138293.png)

![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate](/img/structure/B138300.png)
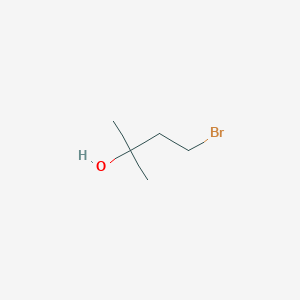

![2-Propan-2-yl-1-azabicyclo[2.2.2]octane](/img/structure/B138307.png)
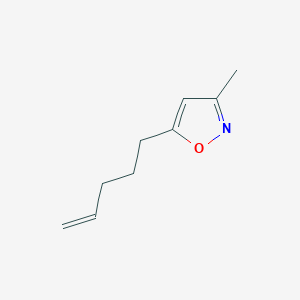

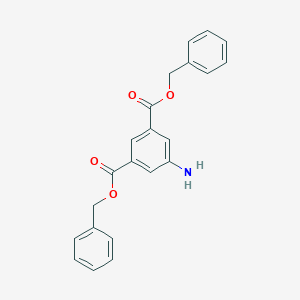
![7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid](/img/structure/B138315.png)
![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate](/img/structure/B138319.png)
